Cas no 2228151-06-0 (methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate)

methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 2228151-06-0
- EN300-1740349
-
- Inchi: 1S/C8H12FN3O2/c1-12-7(6(9)3-10)5(4-11-12)8(13)14-2/h4,6H,3,10H2,1-2H3
- InChI Key: NBMQKFPPDLSLBB-UHFFFAOYSA-N
- SMILES: FC(CN)C1=C(C(=O)OC)C=NN1C
Computed Properties
- Exact Mass: 201.09135480g/mol
- Monoisotopic Mass: 201.09135480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1Ų
- XLogP3: -0.6
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1740349-0.05g |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2228151-06-0 | 0.05g |
$1779.0 | 2023-09-20 | ||
Enamine | EN300-1740349-0.25g |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2228151-06-0 | 0.25g |
$1948.0 | 2023-09-20 | ||
Enamine | EN300-1740349-5g |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2228151-06-0 | 5g |
$6140.0 | 2023-09-20 | ||
Enamine | EN300-1740349-1g |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2228151-06-0 | 1g |
$2118.0 | 2023-09-20 | ||
Enamine | EN300-1740349-0.5g |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2228151-06-0 | 0.5g |
$2033.0 | 2023-09-20 | ||
Enamine | EN300-1740349-2.5g |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2228151-06-0 | 2.5g |
$4150.0 | 2023-09-20 | ||
Enamine | EN300-1740349-5.0g |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2228151-06-0 | 5g |
$6140.0 | 2023-06-03 | ||
Enamine | EN300-1740349-0.1g |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2228151-06-0 | 0.1g |
$1863.0 | 2023-09-20 | ||
Enamine | EN300-1740349-10.0g |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2228151-06-0 | 10g |
$9105.0 | 2023-06-03 | ||
Enamine | EN300-1740349-1.0g |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2228151-06-0 | 1g |
$2118.0 | 2023-06-03 |
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate Related Literature
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
Additional information on methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
Methyl 5-(2-Amino-1-Fluoroethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS No. 2228151-06-0): An Emerging Compound in Medicinal Chemistry
Methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2228151-06-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
The structure of methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a carboxylate ester at the 4-position. The presence of a fluoroethyl group at the 5-position introduces additional complexity and potential for enhanced biological activity. The amino group in the fluoroethyl substituent further adds to the compound's reactivity and potential for forming hydrogen bonds, which can be crucial for its interactions with biological targets.
Recent studies have highlighted the potential of methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases. Additionally, preliminary in vivo studies in animal models have demonstrated its efficacy in reducing inflammation and pain, further supporting its potential as an anti-inflammatory agent.
Another area of interest is the compound's potential as an anticonvulsant. Pyrazoles have been extensively studied for their anticonvulsant properties, and methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate has shown promising results in preclinical models of epilepsy. Its ability to modulate ion channels and neurotransmitter systems involved in seizure activity suggests that it could be developed into a novel anticonvulsant drug with improved safety and efficacy profiles compared to existing treatments.
The pharmacokinetic properties of methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate have also been investigated. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The compound's stability under physiological conditions and its ability to cross the blood-brain barrier further enhance its therapeutic potential.
In terms of safety, preliminary toxicological studies have indicated that methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate has a low toxicity profile at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects. Ongoing clinical trials are currently evaluating its safety and efficacy in human subjects, which will provide crucial data for its future development as a therapeutic agent.
The synthesis of methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate has been optimized using modern synthetic methods, ensuring high yields and purity levels. The synthetic route involves several key steps, including the formation of the pyrazole ring, introduction of the fluoroethyl substituent, and final esterification to form the methyl ester. These advancements in synthetic chemistry have made it possible to produce this compound on a larger scale for preclinical and clinical studies.
In conclusion, methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2228151-06-0) represents an exciting new development in medicinal chemistry with promising applications in anti-inflammatory and anticonvulsant therapy. Its unique structural features, favorable pharmacokinetic properties, and low toxicity profile make it a strong candidate for further development into a novel therapeutic agent. Ongoing research will continue to elucidate its full potential and pave the way for its use in clinical settings.
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